molecular formula C14H10O8S B12524713 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- CAS No. 798548-59-1

9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo-

Cat. No.: B12524713
CAS No.: 798548-59-1
M. Wt: 338.29 g/mol
InChI Key: HPSOBMUVBIZAGH-UHFFFAOYSA-N
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Description

9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- is a complex organic compound with the molecular formula C14H10O8S. This compound belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. The presence of sulfonic acid, hydroxyl, and methoxy groups in its structure makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The presence of hydroxyl and methoxy groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- stands out due to the presence of the sulfonic acid group, which imparts unique solubility and reactivity properties. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

798548-59-1

Molecular Formula

C14H10O8S

Molecular Weight

338.29 g/mol

IUPAC Name

1,3-dihydroxy-5-methoxy-9-oxoxanthene-4-sulfonic acid

InChI

InChI=1S/C14H10O8S/c1-21-9-4-2-3-6-11(17)10-7(15)5-8(16)14(23(18,19)20)13(10)22-12(6)9/h2-5,15-16H,1H3,(H,18,19,20)

InChI Key

HPSOBMUVBIZAGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3S(=O)(=O)O)O)O

Origin of Product

United States

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